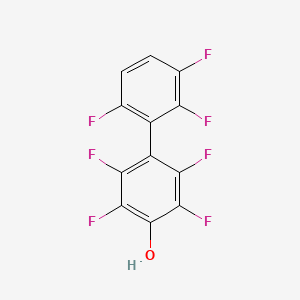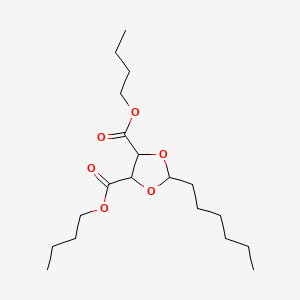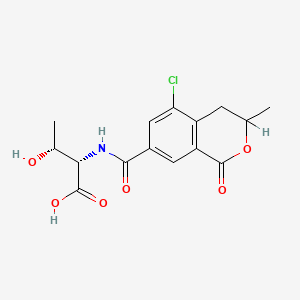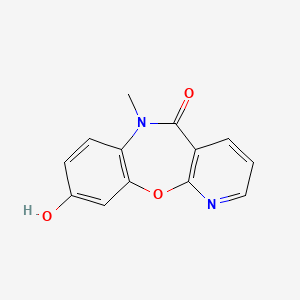
N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a phenylethyl group, suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the phenylethyl group may be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea, while reduction could produce N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigating its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a therapeutic agent or as a lead compound for drug development.
Industry: Utilization in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine would depend on its specific biological target. Generally, guanidine compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrimidine ring may facilitate binding to specific molecular targets, while the phenylethyl group could enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)thiourea
Uniqueness
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine is unique due to its specific combination of a pyrimidine ring and a phenylethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.
Eigenschaften
CAS-Nummer |
55474-82-3 |
|---|---|
Molekularformel |
C15H19N5 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-11-10-12(2)19-15(18-11)20-14(16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H3,16,17,18,19,20) |
InChI-Schlüssel |
FVBRWQIUJUHLKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


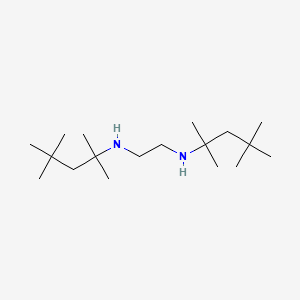
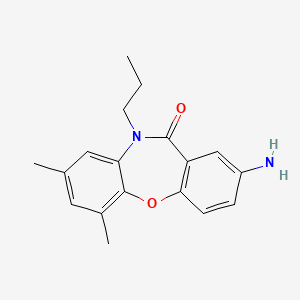


![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
